molecular formula C19H16FNO3 B2656137 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097934-48-8

3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

Cat. No. B2656137
CAS RN: 2097934-48-8
M. Wt: 325.339
InChI Key: FGUBMIQUTGJMPJ-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide” is a complex organic molecule that contains a benzamide moiety, a furan ring, and a fluorine atom . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The presence of a fluorine atom often affects the reactivity and properties of organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives are generally synthesized through various methods including cyclization of Schiff bases . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a furan ring, and a fluorine atom. The furan ring is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the benzamide moiety, the furan ring, and the fluorine atom. Furan rings, for example, are known to undergo various reactions including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a fluorine atom could affect its polarity and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, CNS depressant and anti-diabetic activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its potential biological activities, and study of its physical and chemical properties .

properties

IUPAC Name

3-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c20-16-4-1-3-15(11-16)19(23)21-12-17(22)13-6-8-14(9-7-13)18-5-2-10-24-18/h1-11,17,22H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUBMIQUTGJMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

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